molecular formula C12H26O2S B4326545 4-(octylsulfinyl)butan-1-ol

4-(octylsulfinyl)butan-1-ol

Cat. No.: B4326545
M. Wt: 234.40 g/mol
InChI Key: JGOJUXYAQVPKQL-UHFFFAOYSA-N
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Description

4-(Octylsulfinyl)butan-1-ol: is an organic compound characterized by the presence of a sulfinyl group attached to an octyl chain and a hydroxyl group attached to a butane chain. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(octylsulfinyl)butan-1-ol can be achieved through several methods:

  • Sulfoxidation of 4-(octylthio)butan-1-ol: : This method involves the oxidation of 4-(octylthio)butan-1-ol using an oxidizing agent such as hydrogen peroxide or sodium periodate. The reaction is typically carried out in an aqueous or organic solvent at a controlled temperature to ensure selective oxidation of the sulfur atom to the sulfinyl group.

  • Addition of Octylsulfinyl Chloride to Butan-1-ol: : Another approach involves the reaction of octylsulfinyl chloride with butan-1-ol in the presence of a base such as pyridine or triethylamine. This reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The choice of oxidizing agents and solvents is critical to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 4-(Octylsulfinyl)butan-1-ol can undergo further oxidation to form sulfone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : The hydroxyl group can participate in substitution reactions, forming esters or ethers. For example, reaction with acyl chlorides or alkyl halides in the presence of a base can yield esters or ethers, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides, bases like pyridine or triethylamine.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Esters and ethers.

Scientific Research Applications

4-(Octylsulfinyl)butan-1-ol has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

  • Biology: : Investigated for its potential as a bioactive compound. Studies have explored its effects on cellular processes and its potential as a therapeutic agent.

  • Medicine: : Potential applications in drug development due to its ability to interact with biological targets. Research is ongoing to explore its efficacy and safety in various therapeutic areas.

  • Industry: : Used in the formulation of specialty chemicals and materials. Its properties make it suitable for use in lubricants, surfactants, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-(octylsulfinyl)butan-1-ol involves its interaction with molecular targets through its sulfinyl and hydroxyl groups. These functional groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential to modulate enzyme activity and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(Octylthio)butan-1-ol: Similar structure but with a sulfide group instead of a sulfinyl group.

    4-(Octylsulfonyl)butan-1-ol: Contains a sulfonyl group, representing a higher oxidation state compared to the sulfinyl group.

    Butan-1-ol: Lacks the octylsulfinyl group, serving as a simpler alcohol for comparison.

Uniqueness

4-(Octylsulfinyl)butan-1-ol is unique due to the presence of both a sulfinyl group and a long octyl chain. This combination imparts distinct physical and chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-octylsulfinylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2S/c1-2-3-4-5-6-8-11-15(14)12-9-7-10-13/h13H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOJUXYAQVPKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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